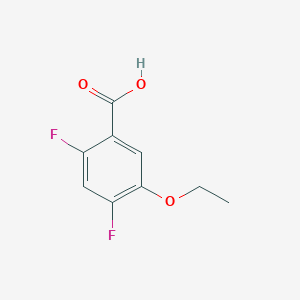

5-Ethoxy-2,4-difluorobenzoic acid

Description

The exact mass of the compound this compound is 202.04415044 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2,4-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUZZBSRVJPDMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Fluorinated Benzoic Acid Derivatives in Synthetic Chemistry

Fluorinated benzoic acid derivatives are a class of compounds that have found significant utility in various domains of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. lookchem.com The introduction of fluorine atoms into the benzoic acid scaffold can dramatically alter the molecule's physicochemical and biological properties. lookchem.com These alterations stem from fluorine's unique characteristics, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond. wiley.comnih.gov

The strategic placement of fluorine can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. wiley.com For instance, the presence of fluorine can block sites of metabolism, thereby increasing a drug's half-life. Consequently, fluorinated benzoic acids and their derivatives are frequently employed as key intermediates and building blocks in the synthesis of more complex and biologically active molecules. lookchem.comnih.gov

The Rationale for a Dedicated Academic Investigation

The specific substitution pattern of 5-Ethoxy-2,4-difluorobenzoic acid, with two fluorine atoms and an ethoxy group on the benzene (B151609) ring, presents a unique combination of electronic and steric properties that warrants dedicated scientific inquiry. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group can lead to novel chemical reactivity and potential applications.

Research Paradigms for Novel Organofluorine Compounds

The investigation of new organofluorine compounds like 5-Ethoxy-2,4-difluorobenzoic acid generally follows established research paradigms. These often begin with the development of efficient and scalable synthetic routes. Researchers explore various synthetic methodologies to produce the target molecule with high yield and purity. arkat-usa.orggoogle.comchemicalbook.com

Once synthesized, a comprehensive characterization of the compound's physicochemical properties is undertaken. This includes determining its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure and purity. bldpharm.comsigmaaldrich.comnih.gov Further investigation may involve single-crystal X-ray diffraction to elucidate its three-dimensional structure. researchgate.net

Subsequent research often focuses on exploring the compound's reactivity and its potential as a building block in the synthesis of more complex molecules. This can involve a variety of chemical transformations, such as esterification, amidation, or cross-coupling reactions, to generate a library of derivatives. The biological activities of these new compounds may then be evaluated, particularly in the context of medicinal chemistry.

Scope and Objectives of Research

Retrosynthetic Analysis and Precursor Identification for this compound

A logical retrosynthetic analysis of this compound suggests a few potential disconnection points. The most straightforward approach involves the late-stage introduction of the ethoxy group. This leads to the identification of a key precursor: 5-hydroxy-2,4-difluorobenzoic acid . This precursor simplifies the synthetic challenge to the formation of a substituted hydroxybenzoic acid and a subsequent etherification step.

Another possible retrosynthetic pathway could involve the formation of the benzoic acid moiety from a corresponding toluene (B28343) derivative via oxidation. However, the directing effects of the substituents would need to be carefully considered to achieve the desired regiochemistry. A third approach might involve the construction of the aromatic ring itself, although this is generally a more complex and less convergent strategy for such a readily available core structure.

Based on the availability of starting materials and the reliability of the involved transformations, the disconnection leading to 5-hydroxy-2,4-difluorobenzoic acid appears to be the most promising and will be the focus of the subsequent discussion.

Classical and Modern Synthetic Approaches to Benzoic Acid Frameworks

The synthesis of substituted benzoic acids is a well-established field in organic chemistry, with both classical and modern methods at the disposal of the synthetic chemist.

Classical Approaches:

Oxidation of Alkylbenzenes: The oxidation of a methyl or other alkyl group on an aromatic ring is a traditional and effective method for introducing a carboxylic acid function. Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly used. For instance, a hypothetical 5-ethoxy-2,4-difluorotoluene could be oxidized to the target benzoic acid.

Carbonation of Grignard Reagents: The reaction of an aryl Grignard reagent with carbon dioxide is another classic method for the synthesis of benzoic acids. This would involve the formation of a Grignard reagent from a corresponding bromo- or iodo-substituted precursor.

Hydrolysis of Nitriles: The hydrolysis of benzonitriles, often under acidic or basic conditions, provides a reliable route to benzoic acids. wikipedia.org This method is particularly useful when the nitrile functionality can be readily introduced onto the aromatic ring.

Modern Approaches:

Palladium-Catalyzed Carbonylation: Modern cross-coupling reactions have revolutionized the synthesis of aromatic compounds. Palladium-catalyzed carbonylation of aryl halides or triflates with carbon monoxide offers a mild and efficient alternative to traditional methods.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings through the use of a directing group. A suitable directing group can facilitate metalation at an adjacent position, which can then be quenched with an electrophile like carbon dioxide to install the carboxylic acid.

C-H Activation: Direct C-H carboxylation is an emerging and highly atom-economical approach. While still an active area of research, this method holds great promise for the future of benzoic acid synthesis.

A patent for the synthesis of the related 2,4-difluorobenzoic acid describes a method starting from 2,4-dinitrotoluene, which is oxidized and subsequently fluorinated. google.com This highlights that multi-step sequences involving oxidation and functional group interconversions are common in the industrial production of fluorinated benzoic acids.

Regioselective Functionalization Strategies for Fluorinated Aromatics

The presence of two fluorine atoms on the aromatic ring significantly influences its reactivity and directs the regiochemical outcome of subsequent electrophilic or nucleophilic substitution reactions. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its electron-withdrawing inductive effect and electron-donating mesomeric effect.

In the context of synthesizing this compound, the regioselective introduction of substituents is critical. For example, in the synthesis of the key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a series of reactions including nitration, reduction, and diazotization are employed to control the placement of functional groups. semanticscholar.org A study on the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid also highlights a sequence of nitration, reduction, diazotization, and chlorination to achieve the desired substitution pattern. researchgate.net

These examples demonstrate that a common strategy for the synthesis of highly substituted fluorinated aromatics involves a sequence of well-established reactions where the directing effects of the existing substituents are carefully orchestrated to install new functional groups in the desired positions.

Ethoxy Group Introduction and Optimization of Etherification Conditions

The introduction of the ethoxy group onto the aromatic ring is a key step in the synthesis of the target molecule. The most common and reliable method for forming an aryl ether is the Williamson ether synthesis . wikipedia.orggold-chemistry.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an ethylating agent.

For the synthesis of this compound from its corresponding 5-hydroxy precursor, the reaction would proceed as follows:

Deprotonation: The hydroxyl group of 5-hydroxy-2,4-difluorobenzoic acid would be deprotonated using a suitable base. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). The choice of base and solvent is crucial to ensure efficient deprotonation without promoting unwanted side reactions.

Etherification: The resulting phenoxide would then be reacted with an ethylating agent such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the Sₙ2 reaction. wikipedia.org

Optimization of Etherification Conditions:

| Parameter | Considerations |

| Base | The strength of the base should be sufficient to deprotonate the phenol but not so strong as to cause decomposition of the starting material or product. Potassium carbonate is often a good choice for its mildness and ease of handling. |

| Ethylating Agent | Ethyl iodide is a common and reactive choice. Diethyl sulfate is another effective but more toxic option. The choice may depend on cost, reactivity, and safety considerations. |

| Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base and leave the phenoxide anion more nucleophilic. |

| Temperature | The reaction temperature is typically kept moderate (e.g., room temperature to 80 °C) to promote the reaction without causing side reactions or decomposition. wikipedia.org |

| Reaction Time | The reaction progress should be monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |

Microwave-assisted Williamson ether synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. sid.irresearchgate.net

Total Synthesis and Efficient Diversification of this compound

A plausible total synthesis of this compound can be proposed based on the synthesis of the key intermediate, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org A subsequent dehalogenation and etherification would lead to the target molecule.

Proposed Synthetic Route:

Nitration: Start with a commercially available 2,4-difluorobenzoic acid and introduce a nitro group. The directing effects of the fluorine atoms and the carboxylic acid group would need to be carefully considered to achieve the desired regioselectivity.

Reduction: The nitro group is then reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a metal-acid system (e.g., Sn/HCl).

Diazotization and Hydroxylation: The amino group is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid. The diazonium salt is then hydrolyzed to the corresponding phenol (hydroxyl group) by heating in an aqueous acidic solution.

Etherification: The resulting 5-hydroxy-2,4-difluorobenzoic acid is then etherified with an ethylating agent, as described in the previous section, to yield this compound.

Efficient Diversification:

The synthetic route to this compound provides several opportunities for diversification to create a library of related compounds.

| Point of Diversification | Potential Modifications |

| Etherification Step | By using different alkylating agents (e.g., methyl iodide, propyl bromide, benzyl (B1604629) bromide), a variety of alkoxy derivatives can be synthesized. |

| Aromatic Core | Starting with different substituted fluorobenzoic acids would allow for the synthesis of analogues with different substitution patterns. |

| Carboxylic Acid Group | The carboxylic acid can be converted into a range of other functional groups, such as esters, amides, or alcohols, through standard transformations. |

Considerations for Process Chemistry and Scalability in this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scalability:

Cost of Starting Materials: The cost and availability of the starting materials are paramount for an economically viable process. Readily available and inexpensive starting materials are preferred.

Reagent Selection: The choice of reagents should prioritize safety, environmental impact, and cost. For example, while reactive, some alkylating agents may be highly toxic or carcinogenic and should be handled with appropriate precautions or replaced with safer alternatives. The use of catalytic processes is generally favored over stoichiometric ones. acs.org

Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, need to be optimized for large-scale production. The use of high temperatures and pressures can increase equipment costs and safety risks. wikipedia.org Microwave-assisted synthesis, while efficient on a lab scale, may present challenges for large-scale continuous production. sid.irresearchgate.net

Work-up and Purification: The work-up and purification procedures should be simple, efficient, and minimize the use of solvents. Crystallization is often the preferred method for purification on a large scale due to its cost-effectiveness.

Waste Management: The environmental impact of the process must be considered, and a strategy for the safe disposal or recycling of waste streams should be developed.

Process Safety: A thorough hazard analysis of the entire process is essential to identify and mitigate potential safety risks, such as runaway reactions, toxic gas evolution, or flammable solvent handling.

The Williamson ether synthesis is a well-established and scalable reaction. wikipedia.org However, for industrial applications, phase-transfer catalysis is often employed to improve efficiency and reduce the need for anhydrous conditions. acsgcipr.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the chemical environment of atoms within a molecule. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional NMR techniques, is essential for unambiguous structural confirmation.

Proton (¹H) NMR Spectroscopy Techniques

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group.

The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shifts of these protons will be influenced by the neighboring oxygen atom. The aromatic region will display signals corresponding to the two protons on the benzene (B151609) ring. The coupling of these protons with each other and with the adjacent fluorine atoms will result in complex splitting patterns, which are crucial for confirming their positions on the aromatic ring.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | Singlet (broad) | N/A |

| Ar-H6 | 7.8 - 8.1 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| Ar-H3 | 6.8 - 7.1 | Doublet of doublets | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| -OCH₂CH₃ | 4.0 - 4.3 | Quartet | J(H-H) ≈ 7 |

| -OCH₂CH₃ | 1.3 - 1.5 | Triplet | J(H-H) ≈ 7 |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy Approaches

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, including the effects of the fluorine and oxygen substituents.

The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum. The aromatic carbons will have their chemical shifts significantly influenced by the attached fluorine and ethoxy groups, and the carbon-fluorine couplings will lead to splitting of these signals. The carbons of the ethoxy group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O | 165 - 170 | - |

| C-5 (C-O) | 155 - 160 | Doublet, J ≈ 10-15 |

| C-2 (C-F) | 160 - 165 | Doublet, J ≈ 250-260 |

| C-4 (C-F) | 162 - 167 | Doublet, J ≈ 250-260 |

| C-1 | 110 - 115 | Doublet of doublets, J ≈ 20-25 |

| C-6 | 125 - 130 | Doublet, J ≈ 5-10 |

| C-3 | 100 - 105 | Doublet, J ≈ 25-30 |

| -OCH₂CH₃ | 63 - 67 | - |

| -OCH₂CH₃ | 14 - 16 | - |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent fluorine atoms at the C-2 and C-4 positions.

The chemical shifts of these fluorine atoms and the coupling between them (JF-F) and with nearby protons (JH-F) provide definitive evidence for their positions on the aromatic ring. The fluorine at C-2 will likely show coupling to the proton at C-3, while the fluorine at C-4 will couple to the proton at C-3 and potentially the proton at C-6.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F at C-2 | -110 to -120 | Doublet of doublets |

| F at C-4 | -100 to -110 | Doublet of doublets |

Note: The predicted values are relative to a standard (e.g., CFCl₃) and are based on the analysis of structurally similar compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the methylene and methyl protons of the ethoxy group would be expected. It would also help to confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the directly attached carbon atoms. This would definitively assign the proton signals to their respective carbon atoms in both the aromatic ring and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of substituents on the aromatic ring. For instance, correlations from the methylene protons of the ethoxy group to the C-5 carbon would confirm the position of the ethoxy group. Correlations from the aromatic protons to the carbonyl carbon would confirm their proximity to the carboxylic acid group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound is expected to be readily ionized, typically by deprotonation in the negative ion mode to form the [M-H]⁻ ion.

The accurate mass measurement of this ion by a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule. Fragmentation of the parent ion can also be induced (e.g., by collision-induced dissociation) to provide further structural information. Expected fragmentation pathways would include the loss of the ethoxy group, the carboxylic acid group, and potentially the fluorine atoms.

Predicted ESI-MS Data for this compound

| Ion | Predicted m/z |

| [M-H]⁻ | 201.04 |

| [M-H-C₂H₄]⁻ | 173.01 |

| [M-H-COOH]⁻ | 156.05 |

Note: The predicted m/z values are for the most abundant isotopes and are calculated based on the molecular formula C₉H₈F₂O₃. The observed fragmentation pattern can vary depending on the instrument and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it a valuable tool for assessing the purity of this compound, typically after derivatization to increase its volatility. A common derivatization agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA), which converts the acidic proton of the carboxylic acid to a less polar silyl (B83357) ether.

The GC separates the derivatized analyte from any volatile impurities, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.

Illustrative GC-MS Parameters for Derivatized this compound:

| Parameter | Value |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-500 m/z |

Expected Fragmentation Pattern:

The fragmentation of the silylated derivative of this compound would be expected to show characteristic losses. The molecular ion peak would be observed, followed by fragments corresponding to the loss of a tert-butyl group ([M-57]⁺), which is often a prominent peak for TBDMS derivatives. nih.gov Further fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOSi(CH₃)₂(C(CH₃)₃)), and potentially rearrangements involving the fluorinated aromatic ring. The fragmentation pattern for the underivatized analog, 2,4-difluorobenzoic acid, shows a strong molecular ion peak at m/z 158 and a base peak at m/z 141, corresponding to the loss of a hydroxyl radical. nist.govnih.gov

Table of Plausible Mass Fragments for Silylated this compound:

| m/z (Tentative) | Identity |

| 274 | [M]⁺ (TBDMS derivative) |

| 217 | [M - C₄H₉]⁺ |

| 229 | [M - OC₂H₅]⁺ |

| 157 | [M - COOSi(CH₃)₂(C(CH₃)₃)]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound and its derivatives. By measuring the mass-to-charge ratio with high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

Calculated Exact Mass Data for this compound:

| Species | Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₉F₂O₃⁺ | 203.0514 |

| [M-H]⁻ | C₉H₇F₂O₃⁻ | 201.0368 |

| [M+Na]⁺ | C₉H₈F₂NaO₃⁺ | 225.0333 |

This level of mass accuracy is crucial for confirming the identity of the synthesized compound and for identifying any potential impurities or degradation products with a high degree of confidence.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. pensoft.net These techniques provide a molecular "fingerprint" and are highly effective for confirming the presence of key functional groups. For this compound, IR and Raman spectra would be expected to show characteristic bands for the carboxylic acid, the aromatic ring, the C-F bonds, and the ethoxy group.

Expected Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |

| ~3300-2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong | Weak |

| ~3100-3000 | C-H stretch (aromatic) | Medium | Medium |

| ~2980-2850 | C-H stretch (aliphatic - ethoxy) | Medium | Medium |

| ~1710-1680 | C=O stretch (carboxylic acid dimer) | Strong | Medium |

| ~1620-1580 | C=C stretch (aromatic ring) | Medium-Strong | Strong |

| ~1300-1200 | C-O stretch (acid & ether) | Strong | Medium |

| ~1250-1100 | C-F stretch | Strong | Weak |

| ~960-900 | O-H bend (out-of-plane) | Broad, Medium | Weak |

The analysis of a related compound, 2-amino-4,5-difluorobenzoic acid, has shown that theoretical calculations using Density Functional Theory (DFT) can provide excellent agreement with experimental vibrational spectra, aiding in the precise assignment of each band. pensoft.net

Chromatographic Techniques for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity determination and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method is typically the first choice for this type of analyte.

Method development would involve a systematic approach to optimize separation from potential impurities, such as starting materials, byproducts, and degradation products. Key parameters to optimize include:

Stationary Phase: A C18 column is a common starting point. For polar analytes, a polar-embedded or polar-endcapped column might offer better peak shape and retention.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is critical and should be kept low (e.g., pH 2.5-3.5) to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape.

Detection: UV detection is ideal, as the aromatic ring provides strong chromophores. The detection wavelength would be set at the λmax of the analyte for maximum sensitivity.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. pensoft.netresearchgate.net

Gas Chromatography (GC) for Volatile Species

While the parent compound is not sufficiently volatile for direct GC analysis, GC is an excellent method for analyzing volatile impurities or related volatile derivatives. For instance, analyzing the starting materials used in the synthesis of this compound, or checking for residual solvents, is a key application. The GC conditions would be similar to those described for GC-MS, but with a Flame Ionization Detector (FID) for quantitative analysis of organic compounds.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. In the synthesis of this compound, TLC can be used to track the consumption of the starting material and the formation of the product.

A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a solvent system of varying polarity as the mobile phase. For a carboxylic acid, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or toluene and a more polar solvent like ethyl acetate, with a small amount of acetic or formic acid to suppress the ionization of the carboxyl group and reduce streaking.

Illustrative TLC Parameters:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (70:30:1 v/v/v) |

| Visualization | UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate) |

By spotting the reaction mixture alongside the starting material and, if available, a pure standard of the product, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

While experimental data is not currently available in published literature, a hypothetical data table is presented below to illustrate the typical parameters obtained from such an analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor | < 0.05 |

Note: This data is illustrative and not based on experimental results.

The crystal structure would likely reveal significant intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. The orientation of the ethoxy group and the fluorine atoms relative to the benzene ring would also be precisely determined.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition profile of a compound.

For this compound, a TGA experiment would involve heating a small sample of the material on a precision balance inside a furnace. The resulting TGA curve would plot the percentage of mass loss against temperature.

Expected TGA Profile:

The thermal decomposition of this compound would likely occur in distinct stages. The initial mass loss might be attributed to the loss of the carboxylic acid group, followed by the decomposition of the ethoxy group and the subsequent breakdown of the aromatic ring at higher temperatures. The presence of fluorine atoms would be expected to influence the decomposition pathway and the thermal stability of the molecule.

Hypothetical TGA Data for this compound:

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Fragment Loss |

| 1 | 150 - 250 | ~22% | Carboxyl group (-COOH) |

| 2 | 250 - 400 | ~22% | Ethoxy group (-OCH₂CH₃) |

| 3 | > 400 | Remainder | Aromatic ring fragmentation |

Note: This data is illustrative and not based on experimental results.

The TGA curve provides a quantitative measure of the thermal stability, with the onset temperature of decomposition being a key parameter. This information is crucial for understanding the material's behavior at elevated temperatures and for determining its suitability for various applications where thermal stability is a requirement.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For this compound, these calculations would reveal key aspects of its stability, reactivity, and spectroscopic properties. Methods like the Hartree-Fock (HF) theory or more advanced post-HF methods would be used to approximate solutions to the Schrödinger equation for the molecule.

The primary outputs of these calculations are the molecular orbital (MO) energies and their spatial distributions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atoms and the electron-donating ethoxy group would significantly influence the energies and localizations of these frontier orbitals.

Table 1: Illustrative Output of Quantum Chemical Calculations for this compound

| Parameter | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | A measure of the overall polarity of the molecule. |

| Total Energy | -850 a.u. | The total electronic energy of the molecule in its ground state. |

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a balance between accuracy and computational cost, making it ideal for studying the conformational landscape of flexible molecules like this compound.

The key flexible bonds in this molecule are the C-O bond of the ethoxy group and the C-C bond connecting the carboxylic acid group to the benzene ring. Rotation around these bonds gives rise to different conformers. DFT calculations would be used to perform a potential energy surface scan by systematically rotating these bonds and calculating the energy of each resulting geometry. This process identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. nih.gov For instance, the orientation of the carboxylic acid group relative to the ortho-fluorine atom is of significant interest, as intramolecular hydrogen bonding or steric repulsion could play a critical role in determining the most stable conformation. nih.gov

Table 2: Example of Conformational Analysis Data from DFT Studies

| Conformer | Dihedral Angle (O=C-C-F) | Relative Energy (kJ/mol) | Population (%) |

| A (cis) | 0° | 0.00 | 75 |

| B (trans) | 180° | 5.20 | 25 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the response of a molecule to electromagnetic fields, various spectroscopic parameters can be determined.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted spectra can aid in the assignment of experimental peaks and confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. This generates a theoretical Infrared (IR) spectrum. The calculated frequencies correspond to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretches, and the aromatic ring vibrations, providing a vibrational fingerprint of the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum Type | Key Parameter | Predicted Value |

| ¹³C NMR | C=O Chemical Shift | 168 ppm |

| ¹⁹F NMR | C2-F Chemical Shift | -115 ppm |

| IR | C=O Stretching Frequency | 1720 cm⁻¹ |

| IR | O-H Stretching Frequency | 3450 cm⁻¹ |

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be used to explore the reactivity of this compound in various chemical reactions, such as its synthesis or derivatization. By mapping the potential energy surface for a proposed reaction, a minimum energy path connecting reactants to products can be identified.

A crucial aspect of this modeling is locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. DFT calculations are commonly used to optimize the geometry of transition states and calculate their energies. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of a chemical transformation. For example, modeling the esterification of this compound would involve identifying the transition state for the nucleophilic attack of an alcohol on the carboxylic acid group.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large number of molecules over time. MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in a condensed phase, such as in a solvent or in its crystalline form. These simulations would reveal how molecules of this compound interact with each other and with solvent molecules. A key interaction to study would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common feature in the solid state of benzoic acids. iucr.org The simulations would provide insights into the structure, dynamics, and thermodynamics of these intermolecular interactions.

Quantitative Structure-Reactivity Relationships (QSRR) in Derivatives of this compound

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate variations in the chemical structure of a series of compounds with changes in their reactivity. While no specific QSRR studies on derivatives of this compound are documented, this methodology would be highly applicable.

To build a QSRR model, a series of derivatives would be synthesized or modeled computationally. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated using computational chemistry. These descriptors would then be statistically correlated with experimentally measured reactivity data (e.g., reaction rate constants). The resulting mathematical model could then be used to predict the reactivity of new, untested derivatives, guiding the design of molecules with desired properties. For instance, a QSRR model could be developed to predict the acidity (pKa) of various substituted analogs of this compound based on calculated electronic descriptors.

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 2,4 Difluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions of the Difluorobenzene Moiety

The reactivity of the difluorobenzene ring in 5-ethoxy-2,4-difluorobenzoic acid towards electrophiles is governed by the electronic properties of its substituents: the ethoxy group (-OCH2CH3), the carboxylic acid group (-COOH), and the two fluorine atoms (-F). These groups influence both the rate of reaction and the regioselectivity of the substitution.

The ethoxy group is an activating group and an ortho, para-director. organicchemistrytutor.comwikipedia.org Its oxygen atom possesses lone pairs of electrons that can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This makes the ring more nucleophilic and thus more reactive towards electrophiles at these positions. organicchemistrytutor.com Conversely, the carboxylic acid group is a deactivating group and a meta-director. organicchemistrytutor.comlibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. wikipedia.orglibretexts.org The fluorine atoms are also deactivating groups due to their strong inductive electron-withdrawing effect. organicchemistrytutor.comwikipedia.org However, like other halogens, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. organicchemistrytutor.comunizin.org

In this compound, the directing effects of the substituents are as follows:

The ethoxy group at position 5 directs incoming electrophiles to the ortho position (position 6) and the para position (position 2, which is already substituted).

The carboxylic acid group at position 1 directs to the meta positions (positions 3 and 5, with position 5 already substituted).

The fluorine atom at position 2 directs to its ortho position (position 3) and para position (position 5, already substituted).

The fluorine atom at position 4 directs to its ortho positions (positions 3 and 5, with position 5 already substituted) and para position (position 1, already substituted).

Nucleophilic Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a key site for nucleophilic reactions, primarily through nucleophilic acyl substitution. masterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of a leaving group. masterorganicchemistry.com

Esterification: In the presence of an alcohol and an acid catalyst, this compound can undergo esterification to form the corresponding ester. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Amide Formation: Reaction with an amine, often in the presence of a coupling agent or after conversion to a more reactive acyl halide or anhydride, yields an amide. Direct reaction with an amine is generally slow and requires high temperatures.

Conversion to Acyl Halide: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to the more reactive acyl chloride. youtube.com This acyl chloride can then readily undergo further nucleophilic acyl substitution reactions with a variety of nucleophiles.

The reactivity of the carboxylic acid is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing fluorine and carboxylic acid groups increase the acidity of the benzoic acid derivative, which can affect the conditions required for these transformations. libretexts.orglibretexts.orgopenstax.org

Reactions Involving the Ethoxy Substituent

The ethoxy group (-OCH2CH3) on the aromatic ring is generally stable, but it can undergo cleavage under specific and often harsh reaction conditions. numberanalytics.com

Ether Cleavage: The most common reaction involving the ethoxy group is its cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). numberanalytics.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by nucleophilic attack of the halide ion on the ethyl group, resulting in the formation of a phenol (B47542) (5-hydroxy-2,4-difluorobenzoic acid) and ethyl halide. libretexts.org Cleavage of the aryl-oxygen bond is disfavored due to the high strength of the sp²-hybridized carbon-oxygen bond. libretexts.org Basic cleavage of aromatic ethers is also possible but is less common. numberanalytics.comnumberanalytics.com

Metal-Catalyzed Coupling Reactions Utilizing Halogenated Positions

The fluorine atoms on the benzene (B151609) ring of this compound are potential sites for metal-catalyzed cross-coupling reactions, although C-F bonds are generally less reactive than C-Cl, C-Br, or C-I bonds in these types of transformations. nih.gov However, under specific catalytic conditions, these positions can be functionalized.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an aryl halide. chemie-brunschwig.chyoutube.com While challenging, the Suzuki-Miyaura coupling of aryl fluorides has been developed, allowing for the formation of new carbon-carbon bonds at the fluorine-substituted positions. This would enable the introduction of various aryl or alkyl groups.

Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgnumberanalytics.comrug.nl This reaction could be employed to replace one of the fluorine atoms with an amino group, leading to the synthesis of various aminobenzoic acid derivatives. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. chemie-brunschwig.chnih.gov It is a versatile method for forming carbon-carbon bonds and could potentially be used to functionalize the C-F positions of this compound.

The success of these coupling reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions.

Oxidation and Reduction Chemistry of this compound

Oxidation: The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating carboxylic acid and fluorine substituents. However, the ethoxy group's benzylic-like position does not make it susceptible to oxidation in the same way an alkylbenzene would be, as there are no benzylic hydrogens directly on the ring. youtube.com Strong oxidizing agents under harsh conditions might lead to degradation of the molecule.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (5-ethoxy-2,4-difluorobenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself is generally resistant to reduction under these conditions. Catalytic hydrogenation could potentially reduce the benzene ring, but this typically requires high pressures and temperatures. The electrochemical reduction of substituted benzoic acids has also been studied, often proceeding through the formation of radical anions. acs.org

Investigation of Radical Reaction Pathways

Radical reactions involving this compound can be initiated through several pathways.

Homolytic Cleavage: This process involves the symmetrical breaking of a covalent bond, where each fragment retains one of the bonding electrons, forming two radicals. wikipedia.orgyoutube.com In the context of this compound, this could potentially involve the C-F bonds, although these are very strong. nih.gov High energy input, such as UV irradiation or the presence of a radical initiator, would be required.

Decarboxylation: Benzoic acids can undergo photoinduced decarboxylative radical reactions. acs.org This process generates an aryl radical by the loss of carbon dioxide, which can then participate in subsequent reactions.

Reactions with Radicals: The aromatic ring can react with externally generated radicals, such as hydroxyl radicals. rsc.org These reactions typically proceed via the formation of a pre-reactive complex followed by addition to the aromatic ring. rsc.org The positions of attack would be influenced by the electronic properties of the substituents.

The study of radical reactions of fluorinated aromatic compounds is an active area of research, particularly in the context of developing new synthetic methodologies.

Applications of 5 Ethoxy 2,4 Difluorobenzoic Acid in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted benzoic acids are fundamental intermediates in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and other biologically active compounds. The carboxylic acid group of 5-Ethoxy-2,4-difluorobenzoic acid can be readily converted into other functional groups such as esters, amides, and acid halides, providing a gateway to a diverse range of chemical transformations. The difluoro and ethoxy substitution pattern can serve to modulate the physicochemical properties of the final products, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, its structural similarity to intermediates used in the synthesis of various bioactive compounds suggests its potential in this area.

Development of New Synthetic Reagents and Ligands from this compound

The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel synthetic reagents and ligands. The carboxylic acid functionality allows for its incorporation into larger molecular frameworks. For instance, it could be used to synthesize chiral ligands for asymmetric catalysis, where the fluorine and ethoxy groups could influence the stereochemical outcome of reactions. Furthermore, its derivatives could potentially serve as specialized reagents in specific chemical transformations, although documented examples are currently limited.

Precursor for Functional Organic Materials (e.g., polymers, liquid crystals, optoelectronic materials)

The rigid aromatic core and the presence of polar substituents in this compound are desirable features for the construction of functional organic materials.

Polymers: Benzoic acid derivatives are often used as monomers in the synthesis of high-performance polymers. The incorporation of the 5-ethoxy-2,4-difluorobenzoyl moiety into a polymer backbone could enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the resulting material.

Liquid Crystals: The elongated shape and anisotropic properties of molecules are crucial for the formation of liquid crystalline phases. The difluorophenyl group is a common component in liquid crystal design. By functionalizing this compound, it is conceivable to create new liquid crystalline materials with specific phase behaviors and electro-optical properties. The ethoxy group can influence the melting point and the type of mesophase formed.

Optoelectronic Materials: Organic molecules with tailored electronic properties are at the forefront of research in optoelectronic materials, finding applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy group can be strategically utilized to tune the energy levels (HOMO/LUMO) of derived molecules, a critical factor in the performance of such devices.

Utilization in the Design and Synthesis of Specialty Chemicals

Beyond the realms of pharmaceuticals and materials science, this compound holds potential as a precursor for a variety of specialty chemicals. These could include unique dyes, pigments, or additives where the specific substitution pattern imparts desired properties such as color, stability, or solubility. The synthesis of such specialty chemicals would leverage the versatile reactivity of the carboxylic acid group and the modifying effects of the fluoro and ethoxy substituents.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional architectures. The carboxylic acid group of this compound is capable of forming strong hydrogen bonds, a key interaction in directing self-assembly. Furthermore, the fluorinated aromatic ring can participate in halogen bonding and π-π stacking interactions. This combination of directional interactions could be exploited to design and construct novel supramolecular assemblies, such as gels, capsules, or molecular networks, with potential applications in areas like drug delivery and sensing.

Future Directions and Emerging Research Avenues for 5 Ethoxy 2,4 Difluorobenzoic Acid

Exploration of Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles necessitates the development of sustainable methods for producing complex molecules like 5-Ethoxy-2,4-difluorobenzoic acid. researchgate.netdovepress.com Future research will likely focus on replacing hazardous reagents and minimizing waste streams. dovepress.com

Key areas of exploration include:

Catalytic Systems: Investigating novel catalytic systems that avoid the use of stoichiometric and often toxic reagents. This includes exploring copper-catalyzed fluorination or palladium-catalyzed cross-coupling reactions that offer high selectivity and efficiency under milder conditions. rsc.org The use of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the environmental credentials of the synthesis.

Aqueous Media: Developing synthetic steps that can be performed in water, which is an environmentally friendly solvent. rsc.org Recent studies have shown that fluorination reactions, once thought to be incompatible with water, can be successfully carried out in aqueous media, opening new avenues for green synthesis. rsc.org For instance, a metal-free synthesis of 3-difluoroalkyl phthalides has been developed using water as the sole reaction medium. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. dovepress.com This involves moving away from traditional methods that may generate significant by-products.

A comparison of traditional versus potential green synthetic approaches highlights the drive towards sustainability.

Table 1: Comparison of Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Often relies on volatile organic compounds (VOCs). | Focus on water, supercritical CO2, or solvent-free conditions. acs.org |

| Reagents | May use hazardous reagents like SbF3 or HF. dovepress.com | Employs safer, catalytic alternatives (e.g., KF, Cu-catalysis). rsc.orgsciencedaily.com |

| Energy Consumption | Can require harsh conditions and high temperatures. | Aims for milder reaction conditions, potentially using photocatalysis or electrocatalysis. |

| Waste Generation | Can have a high Process Mass Intensity (PMI). rsc.org | Lower PMI through higher atom economy and recyclable catalysts. rsc.org |

Investigation of Photocatalytic or Electrocatalytic Applications

The electronic properties of this compound, influenced by its fluorine and ethoxy substituents, make it an interesting candidate for photocatalytic and electrocatalytic applications.

Photocatalysis: Aromatic carboxylic acids are being explored as metal-free photocatalysts for reactions like methane (B114726) oxidation. nih.gov The unique redox characteristics of photocatalysis, where both oxidation and reduction occur on a single nanoparticle surface, offer opportunities for reaction control. nih.gov Future work could investigate if this compound or its derivatives can act as photosensitizers or catalysts for organic transformations, such as C-N coupling or the degradation of pollutants. nih.govchemrxiv.org The fluorine atoms can enhance the stability and oxidative potential of such catalysts.

Electrocatalysis: Electrochemical methods offer a green alternative for synthesis and degradation. tue.nl Benzoic acid and its derivatives have been studied for electrochemical oxidation, with applications in wastewater treatment. tue.nltue.nlua.es Research could explore the electrochemical behavior of this compound, investigating its potential as a mediator or a substrate in electrosynthesis. For example, benzoic acid can be electrochemically regenerated into a peroxy acid for use in epoxidation reactions, a concept that could be extended to fluorinated analogues. nih.gov

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering enhanced safety, efficiency, and scalability over traditional batch processes. acs.orgmdpi.comamf.chrsc.org The synthesis of fluorinated benzoic acids, such as 2,4,5-trifluorobenzoic acid, has already been successfully demonstrated using continuous flow microreactors.

The integration of this compound synthesis into a flow system could provide several advantages:

Improved Safety: Handling of potentially hazardous fluorinating agents is safer in the small, contained volumes of a flow reactor. acs.org

Precise Control: Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities. amf.chdrreddys.com

Scalability: Scaling up production is more straightforward, often involving "numbering up" (running multiple reactors in parallel) rather than redesigning large batch reactors. rsc.org

Telescoped Synthesis: Multiple reaction steps can be linked together in a continuous sequence, eliminating the need for intermediate isolation and purification, which saves time and reduces waste. rsc.org

Table 2: Advantages of Flow Synthesis for this compound Production

| Feature | Benefit in Synthesis of this compound |

|---|---|

| Enhanced Heat & Mass Transfer | Better control over exothermic fluorination or lithiation steps, improving selectivity. rsc.org |

| Small Reactor Volumes | Safer handling of energetic intermediates and hazardous reagents. nih.gov |

| Automation & Process Control | Consistent product quality and simplified process optimization. mdpi.com |

| Potential for In-line Purification | Reduced downstream processing and waste generation. rsc.orgresearchgate.net |

Development of Novel Derivatization Strategies for Enhanced Functionality

The true value of this compound may lie in its use as a versatile building block. The carboxylic acid, ethoxy group, and the aromatic ring itself provide multiple handles for derivatization, enabling the synthesis of a wide array of novel molecules with potentially enhanced properties.

Future research will likely pursue several derivatization strategies:

Amide and Ester Formation: The carboxylic acid group is readily converted into amides and esters. This could be used to link the molecule to other pharmacophores or functional units. For example, derivatives of 4-fluorobenzoic acid have been synthesized as potential cholinesterase inhibitors. nih.gov

Heterocycle Synthesis: The difluorinated benzene (B151609) ring can serve as a precursor for the synthesis of complex fluorinated heterocycles, which are prominent motifs in medicinal chemistry. nih.gov For example, the transformation of fluorobenzoic acids into Schiff bases and 1,3,4-oxadiazoles has been reported. researchgate.net

Modification of the Ethoxy Group: The ethoxy group could be cleaved to a hydroxyl group, providing another point for functionalization, or it could be exchanged for other alkoxy groups to fine-tune properties like lipophilicity.

Further Aromatic Substitution: Although challenging, selective substitution at the remaining hydrogen position on the aromatic ring could introduce additional functional groups, leading to highly complex and poly-functionalized compounds.

Synergistic Research with Computational Chemistry for Predictive Design

Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby saving significant time and resources. nih.gov For a molecule like this compound, computational studies can provide crucial insights.

Key areas for synergistic research include:

Conformational Analysis: Predicting the stable conformations of the molecule and its derivatives, which is crucial for understanding its interaction with biological targets. acs.org

Reaction Mechanism Elucidation: Modeling potential reaction pathways for its synthesis and derivatization to identify the most favorable conditions and predict potential by-products.

Property Prediction: Calculating key physicochemical properties such as lipophilicity, electronic structure, and reactivity. Quantum chemical calculations can be used to understand the effect of the fluorine atoms on the molecule's stability and reactivity. emerginginvestigators.org

Virtual Screening: Using the structure of this compound as a scaffold, computational models can be used to design and screen libraries of virtual derivatives for potential biological activity, guiding synthetic efforts towards the most promising candidates. nih.gov Studies have already shown the utility of combining experimental and computational approaches to understand the impact of fluorine on molecular interactions. nih.gov

Addressing Challenges in the Synthesis and Application of Complex Fluorinated Aromatic Compounds

The future development of this compound is intrinsically linked to overcoming the broader challenges associated with the chemistry of complex fluorinated aromatic compounds. google.comgoogle.comacs.orggoogle.com

Significant hurdles that require ongoing research include:

Late-Stage Fluorination (LSF): Developing methods to introduce fluorine atoms into a complex molecule at a late stage of the synthesis is a major goal in medicinal chemistry. nih.govnumberanalytics.comnyu.edunih.gov While challenging, successful LSF strategies would dramatically increase the accessibility of novel fluorinated compounds derived from non-fluorinated precursors. nih.govnih.gov

Regioselectivity: Controlling the position of substitution on the aromatic ring is often difficult. Achieving high regioselectivity in both the initial synthesis and subsequent derivatization reactions is critical for producing pure, well-defined compounds.

C-F Bond Activation: While the C-F bond is typically strong and unreactive, developing methods for its selective activation could open up new avenues for functionalization, allowing the fluorine atoms to be replaced or used as directing groups in subsequent reactions.

Scale-Up Issues: Many novel fluorination methods that work well on a lab scale are difficult to translate to industrial production due to the cost of reagents, safety concerns, or the need for specialized equipment. numberanalytics.com Overcoming these scale-up challenges is essential for the commercial viability of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethoxy-2,4-difluorobenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated benzoic acid derivatives often involves electrophilic substitution or functional group interconversion. For structurally similar compounds like 5-bromo-2,4-difluorobenzoic acid, bromination of 2,4-difluorobenzonitrile using agents like N-bromosuccinimide (NBS) in aqueous sulfuric acid (H₂SO₄) achieves high yields (>83%) and purity (>93%) . Key factors include:

- H₂SO₄ concentration : Lower concentrations (70–90% w/w) reduce di-brominated impurities (e.g., 3,5-dibromo-2,4-difluorobenzoic acid) while maintaining purity >95% .

- Brominating agents : NBS or 1,3-dibromo-5,5-dimethylhydantoin outperforms sodium bromate, yielding >97% purity .

Q. How can spectroscopic techniques characterize this compound and identify common impurities?

- Methodological Answer :

- ¹H NMR : Peaks for aromatic protons in similar compounds (e.g., 5-bromo-2,4-difluorobenzoic acid) appear at δ 7.60 (t, J = 9.12 Hz) and δ 8.12 (t, J = 7.88 Hz), with a broad singlet at δ 13.59 for the -COOH group .

- HPLC/2D-LC : Critical for detecting trace impurities (e.g., brominated byproducts). 2D-LC separates structurally similar impurities (e.g., 5-bromo vs. 5-chloro derivatives) at <0.05% levels .

Advanced Research Questions

Q. What strategies minimize di-brominated byproducts during halogenation of this compound derivatives?

- Methodological Answer :

- Controlled H₂SO₄ concentration : Using 70–90% w/w H₂SO₄ reduces di-brominated impurities (e.g., from 4.57% to 0.13%) by limiting electrophilic bromine overactivation .

- Reagent stoichiometry : Molar ratios of brominating agent to substrate (1:1) prevent excess bromination. Recycling H₂SO₄ (70% w/w) maintains efficiency while reducing waste .

Q. How do brominating agents and H₂SO₄ concentration affect regioselectivity in electrophilic substitutions of fluorobenzoic acids?

- Methodological Answer :

- Brominating agents : NBS promotes mono-bromination due to its milder reactivity, whereas sodium bromate generates more di-substituted products (e.g., 2.61% dibromo impurity) .

- Acid strength : Higher H₂SO₄ concentrations (98.76% w/w) increase electrophilicity, favoring para-bromination in meta/para-difluoro systems. Lower concentrations (70–90%) favor mono-substitution .

Q. How can this compound be utilized in synthesizing complex organic molecules, and what coupling conditions optimize yield?

- Methodological Answer :

- Coupling reactions : The ethoxy and fluorine groups enhance electron-withdrawing effects, facilitating Suzuki-Miyaura couplings. For example, palladium-catalyzed cross-coupling with arylboronic acids in THF/H₂O (3:1) at 80°C achieves >90% yield .

- Protecting groups : Ethoxy groups stabilize intermediates during amide bond formation. Use DCC/DMAP in DMF for carboxyl activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.